Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc

Purity Quality Control Supplier Comparison

Researchers requiring a non-hygroscopic, Lewis acidic organozinc precursor often face supply inconsistency and ambiguous stereochemistry. This homoleptic Zn(II) complex, with defined (E)-configured ligands, eliminates those variables. - Enables controlled release of the brominated thienyl-phenoxy fragment in Pd-catalyzed cross-couplings. - The rigid, extended π-system and high bromine content (4 Br/molecule) facilitate postsynthetic functionalization for OLED and MOF research. - Charge-neutral and free of acidic protons, making it suitable for base-sensitive protocols. Available at ≥95% purity with batch-specific documentation.

Molecular Formula C40H28Br4O6S2Zn
Molecular Weight 1053.8 g/mol
CAS No. 93919-40-5
Cat. No. B12692206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc
CAS93919-40-5
Molecular FormulaC40H28Br4O6S2Zn
Molecular Weight1053.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OCC(=O)O)C3=CC=C(S3)Br)Br.C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OCC(=O)O)C3=CC=C(S3)Br)Br.[Zn]
InChIInChI=1S/2C20H14Br2O3S.Zn/c2*21-17-11-10-16(26-17)19(20(22)14-4-2-1-3-5-14)13-6-8-15(9-7-13)25-12-18(23)24;/h2*1-11H,12H2,(H,23,24);/b2*20-19+;
InChIKeyNDQJJAVRWVRWRH-FFRZOONGSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc: A Structurally Defined Organozinc Complex for Research Procurement


Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc (CAS 93919-40-5) is a homoleptic organozinc complex in which a central Zn(II) ion is coordinated by two bidentate phenoxyacetate ligands, each bearing a (E)-configured 2-bromo-1-(5-bromothiophen-2-yl)-2-phenylethenyl substituent [1]. The compound has the molecular formula C40H28Br4O6S2Zn, a molecular weight of approximately 1053.8 g/mol, and is registered under EC number 300-024-4, indicating its prior placement on the European market [2]. It is listed by several research-chemical suppliers as a building block or intermediate, typically at ≥95% purity [1].

Why Substituting Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc with In-Class Analogs Risks Experimental Divergence


This compound cannot be casually interchanged with its closest analogs—the magnesium homologue (CAS 93919-39-2), the uncomplexed carboxylic acid ligand, or simple zinc carboxylates—because the identity of the metal center and the defined (E) stereochemistry of the ligand jointly dictate key properties such as coordination geometry, solubility, and reactivity [1]. While the free acid is a hydrogen-bond-donating Brønsted acid, the zinc complex is a Lewis acidic, charge-neutral metallo-organic entity that engages in distinct coordination-driven interactions . The quantitative evidence presented below illustrates specific, measurable dimensions in which this compound differs from its most relevant comparators.

Quantitative Differentiation of Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc for Procurement Decisions


Commercial Purity Benchmarks: 95% vs. 98% Supplier Specification

Two major vendors specify different minimum purities for this compound: BOC Sciences catalogs it at 95% , while ChemSrc lists a 98% purity grade . This 3-percentage-point difference allows procurement officers to select the purity tier appropriate to their application—synthetic screening versus material science where higher uniformity may be critical.

Purity Quality Control Supplier Comparison

Molecular Weight Divergence from the Magnesium Homologue (CAS 93919-39-2)

The zinc complex (MW = 1053.8 g/mol) is approximately 2% heavier than the analogous magnesium complex, for which the reported formula C40H26Br4MgO6S2 yields MW ≈ 1028.5 g/mol . This mass difference, arising from the heavier Zn nucleus (65.38 vs 24.31 Da for Mg), is consequential when weighing stoichiometric quantities for solution-phase reactions or material synthesis.

Molecular Weight Metal Center Homologue Comparison

Hydrogen-Bond Donor/Acceptor Profile Contrasted with the Free Acid Ligand

The zinc complex contains 2 hydrogen-bond donors and 8 hydrogen-bond acceptors per molecule (PubChem computed descriptors) [1]. In contrast, the free acid form of each ligand carries one carboxylic –OH donor and one carbonyl acceptor in addition to the ether and thienyl heteroatoms. Complexation to zinc eliminates the acidic proton, reducing the H-bond donor count and altering solubility and intermolecular packing. This can be leveraged when a non-acidic, neutral metallo-organic building block is required.

Hydrogen Bonding Solubility Coordination Chemistry

Rotatable Bond and Ring Count Signatures for Conformational Flexibility Benchmarking

The zinc complex possesses 12 rotatable bonds and 4 rings according to PubChem computed descriptors [1]. By comparison, the magnesium analogue shares the same ligand scaffold and therefore an identical number of rotatable bonds and rings. This descriptor set is useful for molecular modeling studies, where the zinc and magnesium complexes can be expected to exhibit similar conformational entropy, but the different metal-oxygen bond lengths (Zn–O: ~2.1 Å; Mg–O: ~2.0 Å) will produce distinct coordination-sphere geometries [2]. Such differences can affect binding to biological targets or assembly into supramolecular structures.

Conformational Flexibility Molecular Descriptor Structure-Activity Relationship

Recommended Research and Industrial Application Scenarios for Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc


Ligand-Exchange Precursor for Functionalized Organozinc Reagents

The zinc complex can serve as a stable, non-hygroscopic precursor for the generation of reactive organozinc intermediates via transmetallation or ligand displacement, particularly in palladium-catalyzed cross-coupling reactions where controlled release of the brominated thienyl-phenoxy fragment is desired [1]. Its neutrality and the absence of acidic protons facilitate use in base-sensitive coupling protocols.

Building Block for Metallo-Supramolecular Materials Requiring Defined (E) Stereochemistry

Owing to the (E) configuration of the 2-bromo-1-(5-bromothiophen-2-yl)-2-phenylethenyl substituent, the zinc complex offers a rigid, extended π-system suitable for constructing coordination polymers or metal-organic frameworks with predictable topology . The high bromine content (4 Br atoms per molecule) enables further postsynthetic functionalization through aromatic substitution chemistry.

Non-Acidic Zinc Source for Electroluminescent or OLED Material Development

Vendor documentation indicates potential utility in organic light-emitting diodes (OLEDs) due to the electronic properties conferred by the conjugated thienyl and phenylvinyl motifs . The zinc complex’s Lewis acidity, without concomitant Brønsted acidity, may minimize degradation of organic semiconductor layers during device fabrication.

Comparative Metal-Center Studies in Biological Assay Development

When investigating the role of the metal ion in biological activity, this zinc complex and its magnesium homologue (CAS 93919-39-2) form an ideal isostructural pair. Using the identical ligand set, researchers can attribute differential assay outcomes specifically to the metal center—Zn(II) versus Mg(II)—eliminating confounding variables from the ligand scaffold [1].

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